molecular formula C20H20O5 B12774213 5'-Prenyllicodione CAS No. 107390-47-6

5'-Prenyllicodione

Cat. No.: B12774213
CAS No.: 107390-47-6
M. Wt: 340.4 g/mol
InChI Key: VAWLLIOUAFRMHN-UHFFFAOYSA-N
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Description

5'-Prenyllicodione is a prenylated diketone derivative characterized by a unique structural motif combining a diketone core with a prenyl (3-methyl-2-butenyl) substituent.

Properties

CAS No.

107390-47-6

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)propane-1,3-dione

InChI

InChI=1S/C20H20O5/c1-12(2)3-4-14-9-16(20(25)11-18(14)23)19(24)10-17(22)13-5-7-15(21)8-6-13/h3,5-9,11,21,23,25H,4,10H2,1-2H3

InChI Key

VAWLLIOUAFRMHN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC=C(C=C2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Prenyllicodione typically involves the prenylation of phenolic compounds. Prenylation is a universal covalent post-translational modification found in all eukaryotic cells, comprising the attachment of either a farnesyl or a geranylgeranyl isoprenoid . The process involves the use of prenyl bromide in the presence of anhydrous potassium carbonate .

Industrial Production Methods: While specific industrial production methods for 5’-Prenyllicodione are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 5’-Prenyllicodione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5’-Prenyllicodione has several scientific research applications, including:

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₅H₅ClN₂.
  • Molecular Weight : 128.56 g/mol.
  • Functional Groups : Chloropyrimidine core with a nitrile group.
  • Synthesis: Catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]nickel(II) chloride under reflux in THF .

Comparison with 5'-Prenyllicodione :

Property 5'-Prenyllicodione (Hypothetical) 5-Chloropyrimidine-2-carbonitrile
Core Structure Diketone with prenyl group Chloropyrimidine with nitrile
Bioactivity Potential enzyme modulation Not explicitly reported
Synthetic Complexity High (prenylation steps) Moderate (catalytic coupling)
Solubility Likely hydrophobic due to prenyl group Highly soluble in polar solvents

However, the latter’s nitrile group offers versatility in further functionalization .

Functional Analog: Pioglitazone Hydrochloride (Thiazolidinedione Derivative)

Key Features :

  • Molecular Formula : C₁₉H₂₀N₂O₃S·HCl.
  • Molecular Weight : 392.91 g/mol.
  • Functional Groups : Thiazolidinedione core with benzyl and ethoxy substituents.
  • Application : Antidiabetic agent targeting PPAR-γ receptors .

Comparison with 5'-Prenyllicodione :

Property 5'-Prenyllicodione (Hypothetical) Pioglitazone Hydrochloride
Core Structure Diketone with prenyl group Thiazolidinedione with aryl groups
Bioactivity Underexplored; possible kinase inhibition Well-established PPAR-γ agonism
Therapeutic Use Research-stage Clinically approved for diabetes
Synthetic Challenges Prenylation and diketone stability Multi-step aryl functionalization

While Pioglitazone’s clinical relevance is clear, 5'-Prenyllicodione’s prenyl group may offer novel mechanisms of action, such as interference with protein prenylation pathways .

Comparison with Functionally Similar Compounds

5-Trione Derivatives

Key Features :

  • Representative Compound : 5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione.
  • Applications : Antidiabetic, anti-inflammatory, and anticancer agents.
  • Structural Traits : Three ketone groups enabling redox activity and metal chelation .

Comparison with 5'-Prenyllicodione :

Property 5'-Prenyllicodione (Hypothetical) 5-Trione Derivatives
Functional Groups Diketone + prenyl Triketone + aryl/heteroaryl groups
Reactivity Electrophilic diketone Multifunctional redox activity
Pharmacological Targets Hypothetical kinase inhibition PPAR-γ, COX-2, and MAPK pathways

5-Trione derivatives exhibit broader therapeutic applications due to their triketone motif, whereas 5'-Prenyllicodione’s prenyl group may confer selectivity for lipid-associated targets .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity
5'-Prenyllicodione C₁₀H₁₄O₂ (Hypo.) 166.22 Diketone, Prenyl Research-stage
5-Chloropyrimidine-2-carbonitrile C₅H₅ClN₂ 128.56 Chloropyrimidine, Nitrile Synthetic intermediate
Pioglitazone HCl C₁₉H₂₀N₂O₃S·HCl 392.91 Thiazolidinedione, Aryl PPAR-γ agonist
5-Trione Derivative Varies 300–400 Triketone, Aryl Antidiabetic, Anticancer

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